2-(Isopropylamino)pyrimidine-5-carboxylic acid

Übersicht

Beschreibung

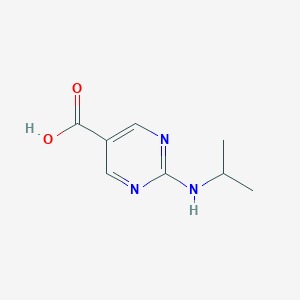

2-(Isopropylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H11N3O2 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with isopropylamine. One common method involves the treatment of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to produce the target compound . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiphlogistic and Analgesic Properties

Research indicates that pyrimidine derivatives, including 2-(isopropylamino)pyrimidine-5-carboxylic acid, possess valuable antiphlogistic (anti-inflammatory) and analgesic (pain-relieving) properties. These compounds are believed to inhibit certain pathways involved in inflammation and pain signaling, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Inhibition of Receptor Tyrosine Kinases

Recent studies have highlighted the role of pyrimidine derivatives in inhibiting receptor tyrosine kinases, such as the colony-stimulating factor-1 receptor (CSF1R). This inhibition can potentially lead to therapeutic applications in treating various cancers and autoimmune disorders. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine structure can enhance selectivity and potency against specific kinases .

Autoimmune Diseases

The compound has shown promise in preclinical studies for its ability to modulate immune responses. It may be effective in treating autoimmune conditions by blocking intracellular signal transduction pathways that lead to T-cell activation and inflammation .

Cancer Therapy

Given its activity against receptor tyrosine kinases, there is potential for this compound to be developed as a targeted therapy for certain cancers. The selectivity observed in various studies suggests that this compound could minimize side effects commonly associated with traditional chemotherapy .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Isopropylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain inflammatory mediators, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2-(Isopropylamino)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:

2-Aminopyrimidine-5-carboxylic acid: Similar structure but with an amino group instead of an isopropylamino group.

2-(Methylamino)pyrimidine-5-carboxylic acid: Contains a methylamino group instead of an isopropylamino group.

2-(Ethylamino)pyrimidine-5-carboxylic acid: Contains an ethylamino group instead of an isopropylamino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(Isopropylamino)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyrimidine ring substituted with an isopropylamino group and a carboxylic acid functional group. Its chemical formula is CHNO.

- CAS Number : 148741-64-4.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, suggesting potential applications in anti-inflammatory therapies.

- Cell Signaling Modulation : It may also influence cellular signaling pathways and gene expression, affecting immune responses and cellular metabolism.

Biological Activities

The compound exhibits several notable biological activities, including:

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a controlled study, the compound was administered to models of induced inflammation. The results demonstrated a significant decrease in inflammatory markers compared to untreated controls. This suggests that this compound could be further developed for therapeutic use in conditions such as arthritis or other inflammatory disorders.

Case Study: Antimicrobial Potential

A recent investigation evaluated the antimicrobial efficacy of this compound against multidrug-resistant Staphylococcus aureus. The compound showed promising results, inhibiting bacterial growth at concentrations that were non-toxic to human cells. This highlights its potential as an alternative treatment for antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly affect its potency and selectivity:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Ethylamino)pyrimidine-5-carboxylic acid | Ethyl group instead of isopropyl | Different anti-inflammatory profile |

| 4-Amino-2-pyrimidinone | Amino group at position 4 | Lacks carboxylic acid functionality |

| 2-Methylpyrimidine-5-carboxylic acid | Methyl group instead of isopropyl | Variation in reactivity |

This table illustrates how modifications to the core structure can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug development.

Eigenschaften

IUPAC Name |

2-(propan-2-ylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKCJJIQFAWEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599288 | |

| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148741-64-4 | |

| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.